![molecular formula C8H8FN5 B253125 N-(2-fluorobenzyl)-N-(1H-tetraazol-5-yl)amine](/img/structure/B253125.png)
N-(2-fluorobenzyl)-N-(1H-tetraazol-5-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorobenzyl)-N-(1H-tetraazol-5-yl)amine is a chemical compound that has gained significant attention in scientific research. It has been synthesized using various methods and has been found to exhibit diverse biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-fluorobenzyl)-N-(1H-tetraazol-5-yl)amine is not fully understood. However, it is believed to act as a ligand and bind to metal ions in MOFs. This binding can lead to changes in the electronic and geometric properties of the metal ions, which can affect the properties of the MOF.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-N-(1H-tetraazol-5-yl)amine has not been extensively studied for its biochemical and physiological effects. However, it has been found to exhibit antimicrobial activity against certain bacterial strains. It has also been found to have potential anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-fluorobenzyl)-N-(1H-tetraazol-5-yl)amine in lab experiments is its ability to act as a versatile ligand in the synthesis of MOFs. It is also relatively easy to synthesize using different methods. However, one limitation is that its mechanism of action is not fully understood, which can limit its applications in certain areas of research.
Zukünftige Richtungen
There are several future directions for the research on N-(2-fluorobenzyl)-N-(1H-tetraazol-5-yl)amine. One direction is to further investigate its potential antimicrobial and anticancer activity. Another direction is to study its potential as a ligand in the synthesis of MOFs with specific properties. Additionally, further research is needed to fully understand its mechanism of action and to identify its potential applications in other areas of research.
In conclusion, N-(2-fluorobenzyl)-N-(1H-tetraazol-5-yl)amine is a chemical compound that has potential applications in scientific research. It can be synthesized using various methods and has been found to exhibit diverse biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and to identify its potential applications in different areas of research.
Synthesemethoden
N-(2-fluorobenzyl)-N-(1H-tetraazol-5-yl)amine can be synthesized using different methods. One of the most commonly used methods involves the reaction of 2-fluorobenzylamine with 1H-tetrazole-5-amine in the presence of a catalyst. The resulting product is then purified using column chromatography. Other methods include the use of microwave irradiation and solvent-free conditions.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorobenzyl)-N-(1H-tetraazol-5-yl)amine has been found to have various scientific research applications. It has been used as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. N-(2-fluorobenzyl)-N-(1H-tetraazol-5-yl)amine has also been used as a precursor in the synthesis of other compounds with potential biological activity.
Eigenschaften
Produktname |
N-(2-fluorobenzyl)-N-(1H-tetraazol-5-yl)amine |
---|---|
Molekularformel |
C8H8FN5 |
Molekulargewicht |
193.18 g/mol |
IUPAC-Name |
N-[(2-fluorophenyl)methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C8H8FN5/c9-7-4-2-1-3-6(7)5-10-8-11-13-14-12-8/h1-4H,5H2,(H2,10,11,12,13,14) |
InChI-Schlüssel |
SBGXLADBRUANPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC2=NNN=N2)F |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC2=NNN=N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.